N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
Description
This compound is a heterocyclic ethanediamide derivative featuring a pyrazole core substituted with 3,5-dimethyl groups, a thiophen-3-yl moiety, and a 5-methyl-1,2-oxazol-3-yl group. Pyrazole and oxazole rings are known for their roles in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability, while thiophene contributes to electronic modulation and lipophilicity. Structural studies of such compounds often employ crystallographic tools like the SHELX program suite , which aids in resolving bond angles, torsion parameters, and packing interactions critical for understanding bioactivity.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10-6-11(2)22(20-10)14(13-4-5-26-9-13)8-18-16(23)17(24)19-15-7-12(3)25-21-15/h4-7,9,14H,8H2,1-3H3,(H,18,23)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYHZGRAWKRIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NC2=NOC(=C2)C)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole moiety: Starting from an appropriate diketone and hydrazine derivative.
Synthesis of the thiophene ring: Using a suitable thiophene precursor.
Construction of the isoxazole ring: Through cyclization reactions involving nitrile oxides.
Coupling reactions: To link the different moieties together, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent selection: Choosing solvents that favor the desired reaction pathway.
Purification techniques: Employing chromatography, crystallization, or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a drug candidate for various therapeutic targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Diversity : The target compound integrates three distinct heterocycles (pyrazole, thiophene, oxazole), whereas analogs like 396723-70-9 and 362000-59-7 prioritize fused or sulfonamide-modified systems. This diversity may broaden target selectivity.
- Substituent Effects : Methyl groups on the pyrazole and oxazole rings (target compound) contrast with chloro (396723-70-9) or sulfonyl (362000-59-7) substituents, impacting electronic profiles and steric bulk.
Research Findings and Limitations
Crystallographic Insights
The SHELX program suite has been instrumental in resolving structures of similar heterocycles, revealing that methyl and thiophene substituents influence crystal packing via van der Waals interactions and π-stacking. Such data could predict the target compound’s solid-state behavior.
Biological Activity
N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring and a thiophene moiety, both of which are known for their pharmacological properties. The aim of this article is to explore the biological activity of this compound, supported by diverse research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.49 g/mol. The structure includes:
- A pyrazole ring , which is associated with various biological activities including anti-inflammatory and anticancer effects.
- A thiophene moiety , known for its role in enhancing the biological activity of compounds through π-π stacking interactions.
The biological activity of this compound is largely attributed to its interaction with specific biological targets such as enzymes and receptors. The pyrazole and thiophene rings can engage in significant interactions that modulate enzyme activity or receptor binding, potentially leading to therapeutic effects.
Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Antimicrobial Activity
The presence of the thiophene ring enhances the antimicrobial properties of the compound. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi.
Case Studies and Research Findings
- Study on Anticancer Effects : A recent study evaluated the anticancer effects of a related pyrazole derivative on human lung cancer cells (H460). The compound demonstrated an IC50 value of 15.6 μM, indicating potent anticancer activity through apoptosis induction .
- Anti-inflammatory Screening : In another investigation, the anti-inflammatory effects were assessed using a carrageenan-induced rat paw edema model. The compound showed significant inhibition (62%) compared to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Antimicrobial Properties : A series of thiophene-containing compounds were tested for their antimicrobial activity against various pathogens. Results indicated that these compounds exhibited strong antibacterial effects, supporting further exploration into their use as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
